molecular formula C27H22N4O5S B4062391 2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B4062391
M. Wt: 514.6 g/mol
InChI Key: FHDBIKDKSKRFJY-UHFFFAOYSA-N
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Description

2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O5S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 514.13109099 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

Compounds structurally similar to the queried chemical, particularly those with thiazolyl and N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. For instance, one study found that a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cells at a concentration of 50 µM (Fallah-Tafti et al., 2011).

Inhibition of Enzymatic Activity

Related research involves the modification of the acetamido group in p-nitrophenyl 2-acetamido-2-deoxy-β-d-galactopyranoside to produce derivatives that inhibited the activity of 2-acetamido-2-deoxy-β-d-glucosidase, an enzyme from Turbatrix aceti. This modification was achieved by replacing the amide-carbonyl oxygen atom with sulfur, indicating potential applications in enzyme inhibition studies (Bedi et al., 1978).

Synthesis of Optically Active Derivatives

Another line of research includes the synthesis of optically active derivatives from 2-amino-2-substituted-N-(4-nitrophenyl)acetamides, leading to compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. These derivatives have been synthesized to explore the structural requirements for optical activity and potential therapeutic applications (Katritzky et al., 2002).

Development of Anti-inflammatory Pharmaceuticals

Research on novel hybrid compounds that release both nitric oxide (NO) and hydrogen sulfide (H2S) has shown potential for anti-inflammatory applications. One such study synthesized a series of compounds designated as NOSH compounds, with NOSH-1 showing potent anti-inflammatory properties without cellular toxicity (Kodela et al., 2012).

Properties

IUPAC Name

2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5S/c28-15-24-23(19-6-12-22(13-7-19)36-16-18-4-2-1-3-5-18)14-25(32)30-27(24)37-17-26(33)29-20-8-10-21(11-9-20)31(34)35/h1-13,23H,14,16-17H2,(H,29,33)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDBIKDKSKRFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 3
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide

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